3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide
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Overview
Description
3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyclopropylmethoxy group, and the attachment of the pyridin-3-ylmethyl group. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylmethoxy Group: This step may involve the use of cyclopropylmethanol and appropriate reagents to introduce the cyclopropylmethoxy group.
Attachment of the Pyridin-3-ylmethyl Group: This can be done through nucleophilic substitution reactions using pyridin-3-ylmethyl halides or similar compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved will depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide
- 3-(cyclopropylmethoxy)-N-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide
- 3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide
Uniqueness
3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(17-9-13-2-1-6-16-8-13)18-7-5-14(10-18)20-11-12-3-4-12/h1-2,6,8,12,14H,3-5,7,9-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXWUJVZIXXFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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